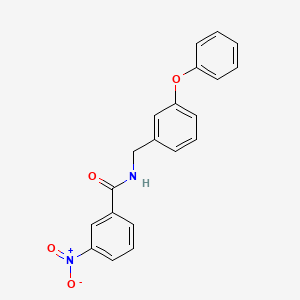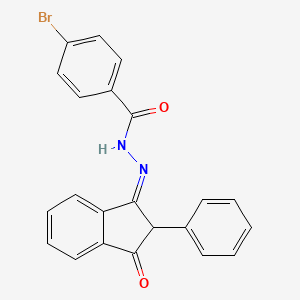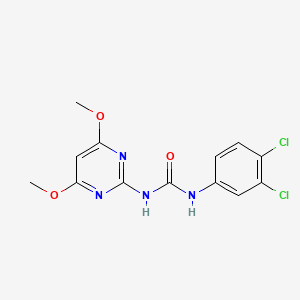![molecular formula C18H18N2O2 B5777288 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)
5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of oxadiazole and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole exhibits low toxicity towards normal cells and tissues. However, further studies are required to determine its long-term effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high selectivity and sensitivity towards metal ions. However, one of the limitations is its relatively low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another potential direction is the exploration of its potential applications in other fields such as materials science and catalysis.
Conclusion:
In conclusion, 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a promising compound that has potential applications in various fields. Its high selectivity and sensitivity towards metal ions make it a valuable tool for lab experiments. Further research is required to fully understand its mechanism of action and long-term effects on the human body.
Métodos De Síntesis
The synthesis of 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been reported using various methods. One of the most common methods involves the reaction of 3-(3-methylphenyl)-5-(3,5-dimethylphenoxy)methyl-1,2,4-oxadiazole with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 3-(3-methylphenyl)-5-(3,5-dimethylphenoxy)methyl-1,2,4-oxadiazole with thionyl chloride followed by the reaction with sodium azide.
Aplicaciones Científicas De Investigación
5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the major areas of research is its application as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards various metal ions such as copper, zinc, and iron.
Another area of research is its potential application as an anti-cancer agent. Studies have shown that 5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole exhibits anti-proliferative activity against various cancer cell lines.
Propiedades
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-5-4-6-15(8-12)18-19-17(22-20-18)11-21-16-9-13(2)7-14(3)10-16/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXLLUIIFWGXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)


![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)



